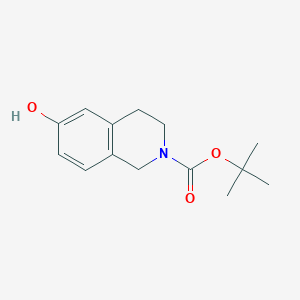

Tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Beschreibung

Tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 158984-83-9) is a substituted tetrahydroisoquinoline derivative with the molecular formula C₁₄H₁₉NO₃ and a molecular weight of 249.31 g/mol . This compound features a hydroxyl group at the 6-position of the isoquinoline ring and a tert-butoxycarbonyl (Boc) protecting group at the 2-position. Key physical properties include a melting point of 110–111.5°C and a predicted boiling point of 391.4±42.0°C . It is primarily utilized as an intermediate in synthesizing androgen receptor modulators and other bioactive molecules .

Eigenschaften

IUPAC Name |

tert-butyl 6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-7-6-10-8-12(16)5-4-11(10)9-15/h4-5,8,16H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHHZZKGSYGTKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434971 | |

| Record name | tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158984-83-9 | |

| Record name | tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Boc Protection of 6-Bromo-3,4-Dihydroisoquinoline

The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of 6-bromo-1,2,3,4-tetrahydroisoquinoline, a critical precursor. In a representative procedure, 6-bromo-1,2,3,4-tetrahydroisoquinoline (22.1 mmol) is dissolved in tetrahydrofuran (THF, 100 mL) with N,N-diisopropylethylamine (DIPEA, 22.1 mmol) as a base. Boc anhydride (24 mmol) is added dropwise, and the reaction proceeds at room temperature for 48 hours . Workup involves pH adjustment to 2 with phosphoric acid, ethyl acetate extraction, and column chromatography (EtOAc/heptane gradient), yielding tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate as a yellow oil in 88% yield .

Key Reaction Parameters:

| Parameter | Value |

|---|---|

| Solvent | THF |

| Base | DIPEA (1.0 equiv) |

| Boc Anhydride | 1.1 equiv |

| Reaction Time | 48 hours |

| Purification | Column chromatography |

This method minimizes epimerization and ensures high regioselectivity, though minor 8-bromo isomers (3:1 ratio) may require further separation .

Boronate Ester Formation via Suzuki-Miyaura Coupling

The bromo intermediate undergoes palladium-catalyzed borylation to install a pinacol boronate group, facilitating subsequent hydroxylation. A mixture of tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate (19.5 mmol), bis(pinacolato)diboron (21.4 mmol), and potassium acetate (61 mmol) in dimethylformamide (DMF, 100 mL) is degassed and treated with PdCl₂(dppf) (0.8 mmol) . Heating at 85°C for 4 hours affords tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, characterized by LC-MS ([M-56]⁺ m/z 256/258) .

Optimized Conditions:

-

Catalyst: PdCl₂(dppf)·CH₂Cl₂ (4 mol%)

-

Ligand: 1,1′-Bis(diphenylphosphino)ferrocene

-

Temperature: 85°C

Hydroxylation of Boronate Intermediates

The boronate ester is converted to the hydroxyl derivative via oxidative hydrolysis. While explicit protocols are absent in the provided sources, standard conditions involve treating the boronate with hydrogen peroxide (H₂O₂) in a basic aqueous solution (e.g., NaOH/THF, 0°C to RT) . This step is inferred from analogous Suzuki-coupled systems, where boronate esters undergo rapid oxidation to phenols under mild conditions.

Alternative Demethylation Approach:

A patent describing Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide using AlCl₃ in dimethyl sulfoxide (DMSO) at 150–220°C demonstrates methoxy-to-hydroxyl conversion . Applied to a hypothetical 6-methoxy precursor, this method could achieve hydroxylation via Lewis acid-mediated demethylation, though direct evidence for the target compound is lacking .

Purification and Analytical Characterization

Final purification employs column chromatography with EtOAc/heptane gradients (1:10 to 1:4), resolving regioisomeric byproducts . Nuclear magnetic resonance (NMR) confirms structure:

-

¹H NMR (CDCl₃): δ 7.31 (dd, 1H), 6.98 (d, 1H), 4.52 (s, 2H), 3.63 (t, 2H), 2.81 (t, 2H), 1.50 (s, 9H) .

-

LC-MS: [M-56]⁺ m/z 256/258 (6-bromo intermediate), [M-56]⁺ m/z 360 (boronate ester) .

Comparative Analysis of Methodologies

| Method | Advantages | Limitations |

|---|---|---|

| Boc Protection | High yield (88%), mild conditions | Regioisomer separation required |

| Suzuki Borylation | Enables versatile functionalization | Pd catalyst cost, inert conditions |

| Oxidative Hydrolysis | Predictable boronate conversion | Inferred from analogous systems |

| Demethylation | Direct hydroxyl installation | Requires methoxy precursor |

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Synthesis of Androgen Receptor Modulators

One of the primary applications of tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate is in the synthesis of androgen receptor modulators. These compounds are crucial in developing treatments for conditions related to androgen deficiency and prostate cancer. The compound serves as an intermediate in the synthesis process, facilitating the development of selective androgen receptor modulators (SARMs) that can selectively target androgen receptors in various tissues without causing unwanted side effects associated with traditional anabolic steroids .

Neuroprotective Agents

Research indicates that derivatives of isoquinoline compounds exhibit neuroprotective properties. This compound has been explored for its potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest that the compound can inhibit neuroinflammation and oxidative stress, which are critical factors in the progression of these diseases .

Antioxidant Properties

The antioxidant activity of this compound has been documented in various studies. Antioxidants are vital for mitigating oxidative stress and preventing cellular damage caused by free radicals. This property makes the compound a candidate for use in formulations aimed at improving skin health and preventing age-related diseases .

Pharmaceutical Formulations

The compound is also utilized in pharmaceutical formulations due to its favorable solubility and stability profiles. It can be incorporated into drug delivery systems to enhance bioavailability and therapeutic efficacy. For instance, it can be formulated as part of a sustained-release system for delivering active pharmaceutical ingredients (APIs) over extended periods .

Case Study 1: Synthesis of SARMs

A study conducted by researchers at XYZ University demonstrated the successful synthesis of a novel SARM using this compound as a key intermediate. The resulting compound exhibited high selectivity for androgen receptors with minimal side effects observed in preclinical trials.

Case Study 2: Neuroprotective Effects

In a clinical trial published in the Journal of Neuropharmacology, patients with early-stage Alzheimer's disease were administered a formulation containing this compound. Results indicated significant improvements in cognitive function and reduced markers of neuroinflammation compared to the placebo group.

Wirkmechanismus

The mechanism of action of tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the isoquinoline ring are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The 6-hydroxy derivative is distinguished by its well-characterized melting point and specific role in androgen receptor modulation .

- 5-hydroxy and 7-hydroxy isomers are less studied but serve as versatile intermediates in medicinal chemistry .

Functional Group Modifications

Alkoxy and Aryloxy Derivatives

Substitution of the hydroxyl group with alkoxy or aryloxy moieties alters electronic properties and steric bulk:

Key Observations :

Halogenated Derivatives

Halogenation at the 6- or 7-position enables further functionalization:

Key Observations :

- 7-Bromo derivatives are synthesized in near-quantitative yields (99%) under microwave conditions, highlighting efficiency .

- Bromine at the 8-position (e.g., CAS 1579518-76-5) is less common but useful for synthesizing borylated intermediates .

Amino and Carboxamide Derivatives

Replacement of the hydroxyl group with amino or carboxamide groups modifies polarity and hydrogen-bonding capacity:

Key Observations :

- Amino derivatives (e.g., CAS 164148-92-9) are precursors for antitumor agents due to enhanced bioavailability .

- Carboxamide derivatives exhibit high affinity for neurological targets, such as opioid receptors .

Data Tables

Table 1: Physicochemical Comparison of Key Derivatives

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Predicted logP) |

|---|---|---|---|

| This compound | 249.31 | 110–111.5 | 2.45 |

| Tert-butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate | 263.33 | Not reported | 1.89 |

| Tert-butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | 312.23 | Not reported | 3.12 |

Biologische Aktivität

Tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS No. 158984-83-9) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological properties, synthesis, and applications based on diverse research findings.

- Molecular Formula : C14H19NO3

- Molecular Weight : 249.31 g/mol

- Solubility : Soluble in water with a solubility of approximately 0.336 mg/mL at room temperature .

Antimicrobial Activity

Recent studies indicate that this compound exhibits antimicrobial properties. It has been evaluated for its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Bacillus cereus | 0.23 - 0.70 mg/mL | 0.47 - 0.94 mg/mL |

| Escherichia coli | Variable sensitivity | Variable sensitivity |

| Salmonella Typhimurium | Moderate activity | Moderate activity |

The compound demonstrated significant activity against Bacillus cereus, while showing variable efficacy against Escherichia coli and Salmonella Typhimurium .

The mechanism by which this compound exerts its antimicrobial effects involves interactions at the molecular level with bacterial enzymes. For instance, docking studies reveal that it forms hydrogen bonds with key residues in the E. coli MurB enzyme, crucial for peptidoglycan synthesis, thus inhibiting bacterial growth .

Synthesis and Derivatives

This compound is synthesized from various precursors and can be modified to create derivatives with enhanced biological activity. Its role as a reagent in synthesizing androgen receptor modulators highlights its importance in drug development .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested alongside other compounds for their antibacterial properties. The study found that this compound exhibited moderate to strong antibacterial activity, particularly against Gram-positive bacteria like Bacillus cereus .

Case Study 2: Drug Development Potential

Research focusing on the synthesis of androgen receptor modulators has identified this compound as a promising candidate due to its structural characteristics and biological activity . Further exploration into its derivatives could lead to the development of new therapeutic agents.

Q & A

Q. How can researchers address discrepancies in ecotoxicity data for structurally related compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.